molecular formula C5H8N4O2 B15207777 5-Amino-2-methyloxazole-4-carbohydrazide CAS No. 99419-09-7

5-Amino-2-methyloxazole-4-carbohydrazide

Cat. No.: B15207777
CAS No.: 99419-09-7
M. Wt: 156.14 g/mol
InChI Key: CUQVAKVWCUYGOY-UHFFFAOYSA-N
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Description

5-Amino-2-methyloxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O2. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carbohydrazide with an amine source under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 2-methyloxazole-4-carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyloxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield amino-substituted oxazoles .

Scientific Research Applications

5-Amino-2-methyloxazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyloxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the modulation of biochemical pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyloxazole-4-carbohydrazide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

5-Amino-2-methyloxazole-4-carbohydrazide (CAS No. 99419-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 5-amino-2-methyl-1,3-oxazole-4-carbohydrazide
Molecular Formula: C5H8N4O2
Molecular Weight: 172.14 g/mol

The structure of this compound features a methyloxazole ring with an amino group and a carbohydrazide moiety, which may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the amino and carbohydrazide groups enhances its binding affinity to target proteins, potentially influencing cellular pathways involved in proliferation and apoptosis.

Biological Activities

  • Antiproliferative Activity:
    Recent studies have evaluated the antiproliferative effects of various derivatives related to oxazole compounds. Although specific data on this compound is limited, related compounds have shown significant activity against cancer cell lines. For instance, compounds with similar oxazole structures demonstrated IC50 values ranging from nanomolar to micromolar concentrations against various tumor cell lines .
    CompoundIC50 (nM)Cell Line
    4g0.35–4.6Jurkat
    4i0.5–20.2SEM
  • Cytotoxicity in Normal Cells:
    In vitro studies assessing cytotoxicity against normal human cells indicated that certain oxazole derivatives exhibited low toxicity, with IC50 values greater than 10 μM in peripheral blood lymphocytes and >100 μM in human umbilical endothelial cells . This suggests a favorable therapeutic index for these compounds.
  • Antimicrobial Activity:
    While specific studies on this compound are sparse, related oxazole derivatives have been investigated for antimicrobial properties, demonstrating effectiveness against various bacterial strains . This potential could be explored further for therapeutic applications.

Case Studies and Research Findings

A significant study focused on the synthesis and biological evaluation of oxazole derivatives highlighted the importance of substituent positioning on the aromatic rings for optimizing antiproliferative activity . The findings indicated that minor modifications could yield compounds with vastly different potencies, emphasizing the need for systematic exploration of structural variations.

Example Study

In one study, derivatives were synthesized and tested against a panel of human tumor cell lines:

  • Compound 4g showed equipotency to a known reference compound (CA-4) against specific cancer cells while being significantly more active against others.
  • Compound 4i exhibited varied potency based on substituent modifications, reinforcing the critical role of chemical structure in determining biological efficacy.

Properties

CAS No.

99419-09-7

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

5-amino-2-methyl-1,3-oxazole-4-carbohydrazide

InChI

InChI=1S/C5H8N4O2/c1-2-8-3(4(6)11-2)5(10)9-7/h6-7H2,1H3,(H,9,10)

InChI Key

CUQVAKVWCUYGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)N)C(=O)NN

Origin of Product

United States

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